3-Bromo-5-methoxy-4-propoxybenzonitrile
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Overview
Description
3-Bromo-5-methoxy-4-propoxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, a propoxy group, and a nitrile group attached to a benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile typically involves the bromination of 5-methoxy-4-propoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-methoxy-4-propoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed:
- Substitution reactions yield substituted benzonitriles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield primary amines .
Scientific Research Applications
Chemistry: 3-Bromo-5-methoxy-4-propoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzonitrile involves its interaction with specific molecular targets in biological systems. The bromine atom and nitrile group are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 3-Bromo-4-ethoxy-5-methoxybenzonitrile
- 5-Bromo-2-propoxybenzonitrile
- 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime
Comparison: 3-Bromo-5-methoxy-4-propoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-propoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJGWERCISNRNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364489 |
Source
|
Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515848-04-1 |
Source
|
Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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